5-Aminocytidine 5'-(dihydrogen phosphate)

Description

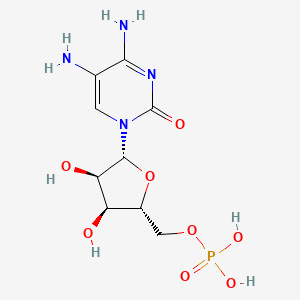

Structure

2D Structure

3D Structure

Properties

CAS No. |

88188-00-5 |

|---|---|

Molecular Formula |

C9H15N4O8P |

Molecular Weight |

338.21 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4,5-diamino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H15N4O8P/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14-15H,2,10H2,(H2,11,12,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

WYRSRAZQWDVMFM-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)N |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 5 Aminocytidine 5 Dihydrogen Phosphate

De Novo Synthetic Routes to 5-Aminocytidine 5'-(dihydrogen phosphate)

The chemical synthesis of nucleoside analogues, particularly those with reactive substituents like an amino group, presents unique hurdles that have been addressed through various methodologies over time.

An established method to overcome the difficulty of directly introducing a C5-amino group is to start with a precursor that can be chemically converted. A successful route for synthesizing 5-aminocytidine (and its 5'-monophosphate) involves the amination of the corresponding 5-bromocytosine (B1215235) derivative using liquid ammonia (B1221849). tandfonline.com This reaction, however, can produce side products, such as the 6-aminocytosine derivative, which must be separated from the desired 5-amino product. tandfonline.com This highlights the challenge of regioselectivity in the synthesis of modified nucleosides.

The phosphorylation of a nucleoside analogue at the 5'-hydroxyl group is a critical step to produce the corresponding nucleotide. This transformation can be achieved through several established chemical methods.

One of the most common approaches involves the use of phosphorylating agents like phosphoryl chloride (POCl₃) or other phosphochloride reagents such as salicylic (B10762653) acid phosphorochloridate cyclic anhydride. mdpi.comvu.lt These highly reactive compounds can efficiently add a phosphate (B84403) group to the 5'-position. However, their high reactivity necessitates careful control of reaction conditions and often requires the protection of other reactive groups on the nucleoside to ensure selectivity. mdpi.com Following the phosphorylation reaction, a hydrolysis step yields the 5'-monophosphate. vu.lt

Specifically for 5-Aminocytidine 5'-(dihydrogen phosphate), a synthetic route has been demonstrated starting from its bromo-precursor, 5-bromocytidine (B150675) 5'-monophosphate. This nucleotide is treated with liquid ammonia to displace the bromine atom and introduce the amino group at the C5 position, yielding the target compound, 5-aminocytidine 5'-monophosphate. tandfonline.com This method circumvents the need to phosphorylate the 5-aminocytidine nucleoside directly, instead modifying the already phosphorylated precursor.

For cloning applications, T4 Polynucleotide Kinase is a common enzyme used to add a 5'-phosphate to DNA or RNA, a necessary step for subsequent ligation. neb.comneb.comyoutube.com This enzymatic approach offers high specificity under mild conditions.

Prodrug Strategies for Enhanced Cellular Delivery of 5′-Phosphorylated Analogs

Nucleoside monophosphates, such as 5-Aminocytidine 5'-(dihydrogen phosphate), are negatively charged molecules and generally cannot cross the cell membrane efficiently. mdpi.comnih.gov To overcome this limitation and bypass the often inefficient initial phosphorylation step inside the cell, various prodrug strategies have been developed. nih.govmdpi.com These strategies involve masking the phosphate group with lipophilic moieties that are cleaved off by intracellular enzymes, releasing the active nucleotide within the cell. mdpi.com

One of the most successful approaches is the ProTide (Pro-Nucleotide) technology. In this strategy, the phosphate group is masked by an aryl group and an amino acid ester. nih.govnih.gov Once the ProTide enters the cell, esterases cleave the amino acid ester, initiating a cascade that results in the removal of the aryl group and the release of the free 5'-monophosphate. nih.gov Other notable strategies include the bis-pivaloyloxymethyl (POM) and CycloSal approaches. mdpi.com These prodrug technologies are designed to enhance the cellular uptake and subsequent metabolism of nucleoside analogues to their active triphosphate forms.

Table 2: Selected Prodrug Strategies for Nucleotide Analogs

| Prodrug Strategy | Masking Groups | Intracellular Release Product |

|---|---|---|

| ProTide | Aryl group and an amino acid ester | 5'-Monophosphate |

| bis-POM | Two pivaloyloxymethyl (POM) groups | 5'-Monophosphate |

| CycloSal | A cyclosaligenyl moiety | 5'-Monophosphate |

| TriPPPro | Two alkoxycarbonyloxybenzyl groups on the triphosphate | 5'-Triphosphate |

Biosynthesis and Potential Metabolic Pathways of 5 Aminocytidine 5 Dihydrogen Phosphate

Hypothetical Endogenous Biosynthetic Routes in Biological Systems

The endogenous biosynthesis of 5-Aminocytidine 5'-(dihydrogen phosphate) is not well-documented in existing scientific literature. However, based on the established principles of nucleotide and nucleoside analog biosynthesis, a hypothetical pathway can be proposed.

The biosynthesis would likely commence with precursors readily available in the cell. The foundational components would be a ribose sugar, a phosphate (B84403) group, and a modified cytosine base. The primary precursor for the ribose and phosphate moiety is typically 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a key metabolite in the pentose (B10789219) phosphate pathway. wikipedia.org The aminocytosine base or a precursor to it would need to be synthesized or salvaged.

A plausible mechanism involves the enzymatic transfer of a pre-formed 5-aminocytosine base to PRPP, catalyzed by a hypothetical phosphoribosyltransferase. Alternatively, the amination of a cytidine (B196190) monophosphate (CMP) or a related intermediate at the C5 position could be another route. This would require a specific aminotransferase enzyme capable of acting on a pyrimidine (B1678525) nucleotide.

The formation of 5-Aminocytidine 5'-(dihydrogen phosphate) would necessitate a series of specific enzymatic reactions.

Interactive Data Table: Proposed Enzymes in the Hypothetical Biosynthesis of 5-Aminocytidine 5'-(dihydrogen phosphate)

| Enzyme Class | Proposed Function | Substrate(s) | Product |

| Phosphoribosyltransferase | Attaches the 5-aminocytosine base to PRPP. | 5-Aminocytosine, PRPP | 5-Aminocytidine 5'-(dihydrogen phosphate) |

| Aminotransferase | Adds an amino group to the C5 position of a pyrimidine ring. | Cytidine 5'-monophosphate (CMP), Amino donor (e.g., Glutamine) | 5-Aminocytidine 5'-(dihydrogen phosphate) |

| Kinase | Phosphorylates 5-aminocytidine to its monophosphate form. | 5-Aminocytidine, ATP | 5-Aminocytidine 5'-(dihydrogen phosphate) |

These proposed enzymatic steps are speculative and require experimental validation to confirm their existence and physiological relevance.

Analogous Biosynthetic Insights from 5-Aminoimidazole Ribotide (AIR) Metabolism

To better understand the potential biosynthesis of 5-Aminocytidine 5'-(dihydrogen phosphate), it is insightful to examine the well-characterized pathway of a structurally related compound, 5-aminoimidazole ribotide (AIR). AIR is a crucial intermediate in the de novo biosynthesis of purine (B94841) nucleotides. medchemexpress.comnih.gov

The ribofuranose component of AIR originates from the pentose phosphate pathway. wikipedia.org Glucose is converted to ribose 5-phosphate (R5P). nih.gov R5P is then activated to phosphoribosyl pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase. wikipedia.org This activated sugar phosphate is the universal scaffold for the synthesis of purine and pyrimidine nucleotides. In bacterial polysaccharides, the ribofuranose donor has also been identified. nih.gov

The biosynthesis of AIR from PRPP involves a series of five enzymatic steps. wikipedia.org A key feature is the stepwise assembly of the imidazole (B134444) ring onto the ribose phosphate backbone.

Interactive Data Table: Key Enzymes in the Biosynthesis of 5-Aminoimidazole Ribotide (AIR)

| Enzyme | Reaction Catalyzed | Reference |

| Amidophosphoribosyltransferase | Converts PRPP to 5-phosphoribosylamine (PRA). | wikipedia.org |

| Glycinamide (B1583983) ribonucleotide (GAR) synthetase | Converts PRA to glycinamide ribonucleotide (GAR). | nih.gov |

| GAR transformylase | Formylates GAR to formylglycinamide ribonucleotide (FGAR). | |

| FGAM synthetase | Amidates FGAR to formylglycinamidine ribonucleotide (FGAM). | wikipedia.org |

| AIR synthetase | Cyclizes FGAM to form 5-aminoimidazole ribotide (AIR). | wikipedia.org |

This pathway highlights a fundamental principle: the construction of a nitrogen-containing heterocyclic ring on a ribose phosphate foundation, a process that could be analogous to the formation of a modified pyrimidine nucleotide like 5-Aminocytidine 5'-(dihydrogen phosphate). The synthesis of AIR is a critical juncture, leading not only to purines but also to thiamine (B1217682) and cobalamin in some organisms. wikipedia.orghmdb.ca

Metabolic Transformations and Degradation Pathways

Once formed, 5-Aminocytidine 5'-(dihydrogen phosphate) would be subject to various metabolic transformations and degradation processes.

The primary metabolic fate would likely involve dephosphorylation. A class of enzymes known as 5'-nucleotidases catalyzes the hydrolysis of nucleoside monophosphates to their corresponding nucleosides and inorganic phosphate. rsc.org This would convert 5-Aminocytidine 5'-(dihydrogen phosphate) into 5-aminocytidine.

Further degradation could proceed through the cleavage of the glycosidic bond, separating the 5-aminocytosine base from the ribose sugar. This is a common step in nucleotide catabolism. The stability of the 5-aminocytosine base itself would then determine its subsequent breakdown products. For instance, related compounds like 5-azacytidine (B1684299) are known to undergo hydrolytic opening of the triazine ring. nih.gov

Potential degradation pathways could also involve deamination, converting the 5-aminocytosine moiety to a 5-aminouracil (B160950) derivative. The ultimate breakdown products would likely be small, common metabolites that can be either excreted or re-enter central metabolic pathways.

Hydrolysis by 5′-Nucleotidases and Orthophosphate Liberation

A primary metabolic route for nucleoside monophosphates within the cellular environment involves hydrolysis by a class of enzymes known as 5′-nucleotidases (EC 3.1.3.5). researchgate.netrsc.org These enzymes are ubiquitous and play a crucial role in nucleotide and nucleoside pool regulation by catalyzing the dephosphorylation of nucleoside monophosphates. pharmgkb.org The fundamental reaction involves the hydrolytic cleavage of the phosphate group from the 5' position of the ribose sugar, yielding the corresponding nucleoside and an inorganic orthophosphate molecule. nih.govwikipedia.org

5′-Nucleotidases are a diverse family of enzymes, existing in both membrane-bound and soluble cytosolic forms, each with distinct substrate specificities and regulatory properties. rsc.orgwikipedia.org While some exhibit a preference for specific purine or pyrimidine nucleotides, many have a broad substrate range, acting on a variety of ribonucleoside and deoxyribonucleoside monophosphates. nih.gov Given this broad specificity, it is highly probable that 5-Aminocytidine 5'-(dihydrogen phosphate) would serve as a substrate for one or more of these 5′-nucleotidases.

The enzymatic action would result in the liberation of an orthophosphate molecule and the formation of the corresponding nucleoside, 5-Aminocytidine. This hydrolytic step is a key regulatory point in nucleotide metabolism, influencing the balance between intracellular and extracellular nucleoside pools and their subsequent salvage or degradation. researchgate.net

Table 1: General Reaction of 5'-Nucleotidases on Nucleoside Monophosphates

| Substrate | Enzyme | Product 1 | Product 2 |

| Nucleoside 5'-monophosphate | 5'-Nucleotidase | Nucleoside | Orthophosphate |

| 5-Aminocytidine 5'-(dihydrogen phosphate) (Predicted) | 5'-Nucleotidase | 5-Aminocytidine | Orthophosphate |

Potential Deamination Pathways (Insights from N4-aminocytidine metabolism)

Deamination, the removal of an amino group, is another significant metabolic transformation for cytidine and its analogues. wikipedia.org This reaction is primarily catalyzed by cytidine deaminase and deoxycytidylate deaminase. While direct evidence for the deamination of 5-Aminocytidine 5'-(dihydrogen phosphate) is not available, valuable insights can be drawn from the metabolism of the structurally related compound, N4-aminocytidine. nih.gov

Studies on N4-aminocytidine have demonstrated that it can undergo deamination, catalyzed by cytidine deaminase, to form uridine (B1682114) and hydrazine. nih.gov This process is a critical step in the metabolic pathway of N4-aminocytidine in Escherichia coli. nih.gov The enzymatic removal of the amino group at the N4 position of the cytosine ring fundamentally alters the structure and properties of the nucleoside.

Considering this precedent, a potential deamination pathway for 5-Aminocytidine, the nucleoside product of the hydrolysis of 5-Aminocytidine 5'-(dihydrogen phosphate), could be envisioned. The enzyme cytidine deaminase, or a related deaminase, might recognize 5-Aminocytidine as a substrate, leading to the removal of the amino group at the 5-position of the pyrimidine ring. The precise products of such a reaction would depend on the specific enzymatic mechanism and the subsequent chemical rearrangements. The deamination of cytosine itself leads to the formation of uracil. wikipedia.org

Table 2: Known Deamination of a Cytidine Analogue

| Substrate | Enzyme | Product 1 | Product 2 |

| N4-aminocytidine | Cytidine Deaminase | Uridine | Hydrazine |

| 5-Aminocytidine (Predicted) | Deaminase | Modified Uridine derivative | Ammonia (B1221849) |

Further Phosphorylation to Di- and Triphosphate Forms

For nucleoside monophosphates to be incorporated into nucleic acids or to serve as energy sources, they must be further phosphorylated to their corresponding diphosphate (B83284) and triphosphate forms. This sequential phosphorylation is carried out by a series of enzymes known as nucleoside monophosphate kinases and nucleoside diphosphate kinases. vu.ltnih.gov

It is plausible that 5-Aminocytidine 5'-(dihydrogen phosphate), following its potential biosynthesis or administration, could be a substrate for such kinases. Nucleoside kinases have been shown to phosphorylate a wide array of modified nucleosides, indicating a degree of substrate flexibility. vu.ltmdpi.com For instance, deoxynucleoside kinase from Drosophila melanogaster and deoxycytidine kinase from Bacillus subtilis are known to phosphorylate various modified nucleosides. vu.lt

The initial phosphorylation would be catalyzed by a nucleoside monophosphate kinase, such as cytidylate kinase, which converts cytidine monophosphate (CMP) to cytidine diphosphate (CDP). nih.gov This would transform 5-Aminocytidine 5'-(dihydrogen phosphate) into 5-Aminocytidine 5'-diphosphate. Subsequently, a nucleoside diphosphate kinase could catalyze the final phosphorylation step, converting the diphosphate form to 5-Aminocytidine 5'-triphosphate. This triphosphate derivative would be the active form for potential incorporation into nucleic acids by polymerases.

Table 3: General Kinase Reactions for Nucleotide Phosphorylation

| Substrate | Enzyme Class | Product |

| Nucleoside Monophosphate | Nucleoside Monophosphate Kinase | Nucleoside Diphosphate |

| Nucleoside Diphosphate | Nucleoside Diphosphate Kinase | Nucleoside Triphosphate |

| 5-Aminocytidine 5'-(dihydrogen phosphate) (Predicted) | Nucleoside Monophosphate Kinase | 5-Aminocytidine 5'-diphosphate |

| 5-Aminocytidine 5'-diphosphate (Predicted) | Nucleoside Diphosphate Kinase | 5-Aminocytidine 5'-triphosphate |

Enzymatic Interactions and Mechanistic Studies of 5 Aminocytidine 5 Dihydrogen Phosphate

Substrate Specificity and Enzyme Kinetics with Target Compound

Currently, there is a lack of specific research data detailing the substrate specificity and enzyme kinetics of 5-Aminocytidine 5'-(dihydrogen phosphate) with various target enzymes. While general principles of enzyme kinetics and substrate specificity are well-established, specific values such as the Michaelis constant (K_m) and catalytic rate (k_cat) for this particular compound are not available in the reviewed scientific literature. Such data would be essential to quantitatively assess the efficiency and affinity with which different enzymes recognize and process this molecule.

Interactions with Nucleic Acid Modifying Enzymes

The interaction of nucleotide analogs with nucleic acid modifying enzymes is a cornerstone of antiviral and anticancer therapies. However, specific studies on 5-Aminocytidine 5'-(dihydrogen phosphate) are limited.

There is no direct experimental evidence available to confirm whether 5-Aminocytidine 5'-(dihydrogen phosphate), in its triphosphate form (5-Aminocytidine 5'-triphosphate), acts as a substrate or an inhibitor for DNA polymerases. Generally, nucleoside analogs can be incorporated into growing DNA chains, potentially leading to chain termination or mutagenesis, or they can act as competitive inhibitors of the natural substrates. Without specific studies, the behavior of 5-Aminocytidine 5'-triphosphate in the active site of DNA polymerases remains speculative.

Similarly, the role of 5-Aminocytidine 5'-triphosphate as a substrate or inhibitor for RNA polymerases has not been specifically elucidated in published research. Viral RNA-dependent RNA polymerases are a common target for nucleoside analog drugs. mdpi.com These analogs, once converted to their triphosphate form, can compete with natural ribonucleotides for incorporation into the viral RNA, potentially leading to the inhibition of viral replication. mdpi.com However, the specific interaction and kinetic parameters for 5-Aminocytidine 5'-triphosphate with any RNA polymerase are not documented.

Information regarding the interaction of 5-Aminocytidine 5'-(dihydrogen phosphate) with DNA or RNA ligases and other nucleic acid processing enzymes is not available in the current scientific literature. These enzymes play critical roles in nucleic acid repair, replication, and recombination, and their inhibition can have significant biological consequences.

Recognition and Catalysis by Nucleotide Metabolizing Enzymes

Nucleotide metabolizing enzymes are responsible for the synthesis, degradation, and interconversion of nucleotides, maintaining a balanced pool for cellular processes.

5'-Nucleotidases are enzymes that catalyze the hydrolysis of 5'-nucleoside monophosphates into their corresponding nucleosides and inorganic phosphate (B84403). nih.govnih.gov These enzymes are crucial in nucleoside salvage pathways and in regulating the levels of nucleotides and nucleosides. nih.gov Different 5'-nucleotidases exhibit varying substrate specificities. wikipedia.org For instance, some cytosolic 5'-nucleotidases show a high affinity for pyrimidine (B1678525) nucleotides like dCMP. nih.gov

While the general function of 5'-nucleotidases is well-understood, specific data on the binding affinity (K_m or K_i) and catalytic efficiency (k_cat/K_m) of any 5'-nucleotidase with 5-Aminocytidine 5'-(dihydrogen phosphate) as a substrate is not available. Such data would be critical to understand its metabolic fate and its potential to be activated or deactivated by these enzymes.

Structural Determinants of Enzyme-Substrate Recognition

The specific structural determinants governing the recognition of 5-Aminocytidine 5'-(dihydrogen phosphate) by enzymes remain largely uncharacterized in dedicated studies. However, general principles of enzyme-substrate recognition for related molecules, such as nucleotides and their analogs, can provide insights into the potential interactions.

Enzyme-substrate recognition is a highly specific process dictated by the three-dimensional structures of both the enzyme's active site and the substrate molecule. This interaction is governed by a combination of factors including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and steric complementarity.

For a phosphorylated nucleoside analog like 5-Aminocytidine 5'-(dihydrogen phosphate), key recognition elements by a putative kinase or other nucleotide-binding enzyme would likely involve:

The Phosphate Group: The negatively charged phosphate moiety is a critical recognition feature for many enzymes. It often interacts with positively charged amino acid residues (e.g., arginine, lysine) within the active site, as well as with divalent metal ions like Mg2+ that are frequently essential cofactors for phosphoryl transfer reactions.

The Ribose Sugar: The hydroxyl groups of the ribose sugar can form specific hydrogen bonds with amino acid side chains or the peptide backbone of the enzyme, ensuring proper orientation of the substrate for catalysis.

The Cytosine Base: The amino and keto groups of the cytosine base provide hydrogen bond donor and acceptor sites. The introduction of an amino group at the C5 position of the pyrimidine ring, creating 5-aminocytidine, would alter the electronic properties and steric profile of the base. This modification could significantly influence its recognition by enzymes that typically bind cytidine (B196190) or its derivatives. An enzyme's active site would need to accommodate the C5-amino group without steric clashes and could potentially form new hydrogen bonds, either favoring or hindering binding and catalysis compared to the natural substrate.

In the broader context of the haloalkanoic acid dehalogenase (HAD) superfamily of phosphohydrolases, substrate specificity is often achieved through structural elements that are separate from those involved in the catalytic mechanism. genome.jp For many HAD phosphatases, a "cap" domain plays a crucial role in substrate recognition. genome.jp However, some members of this superfamily lack this cap and instead utilize loops inserted into the catalytic domain to form a specific binding surface for the substrate. genome.jp This modular design allows for evolutionary divergence of substrate specificity while retaining a conserved catalytic core. genome.jp

The following table outlines the key interactions that typically determine enzyme-substrate recognition for nucleoside monophosphates, which can be extrapolated to understand potential interactions with 5-Aminocytidine 5'-(dihydrogen phosphate).

| Structural Feature of Substrate | Potential Interacting Enzyme Residues/Cofactors | Type of Interaction |

| 5'-Phosphate Group | Arginine, Lysine, Histidine | Electrostatic (Ionic Bonds) |

| 5'-Phosphate Group | Divalent Metal Ions (e.g., Mg2+) | Coordination |

| Ribose Hydroxyls | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bonding |

| Cytosine Base (N3, O2) | Peptide Backbone, Amino Acid Side Chains | Hydrogen Bonding |

| 5-Amino Group | Aspartate, Glutamate | Hydrogen Bonding/Electrostatic |

Analogous Enzymatic Activities Towards Amino-Substituted Nucleosides (e.g., Cytidine Deaminase Activity on N4-aminocytidine)

A key enzyme in cytidine metabolism is cytidine deaminase, which catalyzes the hydrolytic deamination of cytidine to uridine (B1682114). nih.govebi.ac.uk Research has shown that a cytidine deaminase preparation from Escherichia coli can catalyze the decomposition of the analogous compound, N4-aminocytidine, into uridine and hydrazine. nih.govnih.gov This indicates that despite the substitution at the N4 position, the enzyme can still recognize and act upon this analog, leading to the cleavage of the exocyclic C-N bond.

The metabolic pathway of N4-aminocytidine in E. coli has been proposed to involve its conversion to both N4-aminodeoxycytidine 5'-triphosphate and deoxycytidine 5'-triphosphate. nih.gov The formation of deoxycytidine 5'-triphosphate is initiated by the conversion of N4-aminocytidine to uridine, a reaction catalyzed by cytidine deaminase. nih.gov This suggests that N4-aminocytidine can be a substrate for both kinases (leading to its phosphorylated forms) and deaminases.

The mutagenic effect of N4-aminocytidine is attributed to its incorporation into DNA in the form of N4-aminodeoxycytidine. nih.gov The uptake of N4-aminocytidine by E. coli cells is as efficient as that of cytidine, highlighting that the N4-amino substitution does not significantly hinder its transport into the cell. nih.gov

The following table summarizes the observed enzymatic activities on N4-aminocytidine, providing a basis for predicting potential enzymatic interactions with other amino-substituted cytidine analogs.

| Enzyme | Substrate | Product(s) | Organism |

| Cytidine Deaminase | N4-aminocytidine | Uridine, Hydrazine | Escherichia coli |

| Various (Metabolic Pathway) | N4-aminocytidine | N4-aminodeoxycytidine 5'-triphosphate, Deoxycytidine 5'-triphosphate | Escherichia coli |

These findings with N4-aminocytidine underscore the possibility that 5-Aminocytidine 5'-(dihydrogen phosphate) could also be a substrate for a range of enzymes involved in nucleotide metabolism, including kinases and potentially other nucleotide-modifying enzymes. However, the specific efficiencies and outcomes of such interactions would depend on the precise structural and electronic changes introduced by the 5-amino substitution on the pyrimidine ring.

Molecular Biology and Biochemical Research Applications of 5 Aminocytidine 5 Dihydrogen Phosphate

Probing Nucleotide Metabolism and Signaling Pathways

While nucleotide analogs are frequently employed to investigate the intricacies of nucleotide metabolism and cellular signaling, specific studies detailing the use of 5-Aminocytidine 5'-(dihydrogen phosphate) for these purposes are not extensively documented in publicly available research. In principle, introducing an analog like 5-aminocytidine into a cellular system could serve to probe the substrate specificity of enzymes involved in nucleotide synthesis and degradation. nih.govnih.gov The cellular machinery would either recognize it as a substrate, leading to its incorporation into metabolic pathways, or reject it, potentially causing feedback inhibition or activation of certain enzymes. youtube.com

The fate of such an analog within the cell could provide insights into the regulation of nucleotide pools, which are critical for processes like DNA replication and repair. nih.gov Furthermore, many signaling pathways are modulated by nucleotide-based second messengers. biorxiv.org The introduction of a modified nucleotide could potentially interfere with these pathways, revealing novel aspects of their regulation. However, without specific experimental data on 5-Aminocytidine 5'-(dihydrogen phosphate), its precise effects on these complex cellular processes remain a matter of speculation.

Use as a Building Block in Nucleic Acid Synthesis Research

The triphosphate form of 5-Aminocytidine 5'-(dihydrogen phosphate), 5-amino-2'-deoxycytidine-5'-N-triphosphate, has been successfully synthesized and utilized as a substrate for DNA polymerases. nih.gov This demonstrates its utility as a building block in the enzymatic synthesis of modified nucleic acids.

Experimental Incorporation into DNA and RNA (as an analog)

Research has shown that 5'-amino-2',5'-dideoxy analogs of nucleosides, including the cytidine (B196190) analog, can be efficiently converted to their 5'-N-triphosphate forms. nih.gov These modified triphosphates are then recognized as substrates by DNA polymerases. Specifically, the Klenow fragment of Escherichia coli DNA polymerase I has been shown to readily incorporate these analogs into a growing DNA strand, where they can either partially or completely replace their natural counterparts. nih.gov The resulting phosphoramidate bonds formed within the DNA backbone are of significant interest for further chemical manipulation. nih.gov

While the incorporation into DNA is well-documented, the use of 5-aminocytidine 5'-triphosphate in RNA synthesis is less characterized. The substrate specificity of RNA polymerases would determine the efficiency of incorporation.

| Finding | Enzyme | Outcome | Reference |

| Efficient incorporation of 5'-amino-2',5'-dideoxycytidine-5'-N-triphosphate into DNA. | Klenow fragment of E. coli DNA polymerase I | Synthesis of DNA containing phosphoramidate linkages. | nih.gov |

| Potential for partial or complete replacement of natural dCTP. | Klenow fragment of E. coli DNA polymerase I | Production of DNA with a modified backbone. | nih.gov |

Applications in PCR and Mutagenesis Experiments

The ability of DNA polymerases to incorporate 5-amino-dCTP into a DNA strand opens up its application in Polymerase Chain Reaction (PCR) to generate modified amplicons. While specific studies detailing the use of 5-amino-dCTP in standard PCR are not prevalent, the principle of using modified nucleotides is well-established.

More significantly, nucleotide analogs are powerful tools for inducing mutations. A closely related compound, N4-aminodeoxycytidine 5'-triphosphate, has been used to induce random point mutations in vitro. nih.gov This analog can be incorporated in place of cytosine and, to a lesser extent, thymine by E. coli DNA polymerase I. nih.gov This misincorporation leads to transitions (A to G or G to A) upon subsequent rounds of replication, providing a method for generating libraries of mutant proteins with single amino acid changes. nih.govnih.gov Given its structural similarity, 5-aminocytidine 5'-triphosphate is expected to have similar mutagenic properties, making it a potential tool for random mutagenesis studies. jenabioscience.com

| Application | Method | Principle | Potential Outcome |

| Random Mutagenesis | In vitro DNA synthesis with DNA polymerase | Misincorporation of the analog by the polymerase, leading to base substitutions in subsequent replication cycles. | Generation of a library of DNA molecules with random point mutations. |

| Site-Directed Mutagenesis | Primer extension with a mutagenic primer containing the analog | Incorporation of the analog at a specific site, followed by replication to fix the mutation. | Creation of specific mutations at a desired location in a DNA sequence. |

Cofactor Mimicry in In Vitro Enzymatic Assays

Many enzymes rely on non-protein chemical compounds called cofactors to carry out their catalytic functions. Nucleotides and their derivatives are common cofactors. The use of nucleotide analogs as "cofactor mimics" is a strategy to study the interactions between an enzyme and its cofactor and to elucidate enzymatic mechanisms. These mimics can help to map the cofactor binding pocket and provide insights into the catalytic process.

While the principle of using cofactor mimics is established, there is no specific research available that demonstrates the use of 5-Aminocytidine 5'-(dihydrogen phosphate) as a cofactor mimic in enzymatic assays. Its ability to act as a mimic would depend on its structural similarity to a natural nucleotide cofactor and the specific requirements of the enzyme's active site.

Development of Diagnostic Probes and Research Tools

The chemical reactivity of the amino group on 5-aminocytidine makes it an excellent handle for the attachment of other molecules, such as fluorescent dyes or biotin. This property is highly valuable for the development of diagnostic probes and other research tools. A related compound, 5-propargylamino-dCTP, which also contains a reactive group, is used for this purpose. aatbio.comjenabioscience.comjenabioscience.com This analog can be incorporated into DNA via PCR or other enzymatic methods, and the resulting modified DNA can then be labeled in a second step through "click chemistry" or other conjugation methods. aatbio.com

This two-step labeling strategy offers several advantages, including high and consistent labeling efficiencies. aatbio.com The resulting fluorescently labeled DNA probes are widely used in techniques such as Fluorescence In Situ Hybridization (FISH) and for creating microarrays. aatbio.comjenabioscience.comjenabioscience.com By analogy, DNA containing 5-aminocytidine could be similarly derivatized post-synthesis to create probes for various molecular biology applications.

| Probe Type | Labeling Strategy | Detection Method | Potential Application |

| Fluorescent DNA Probe | Incorporation of 5-amino-dCTP followed by conjugation to a fluorescent dye. | Fluorescence microscopy or flow cytometry. | Fluorescence In Situ Hybridization (FISH), microarrays. |

| Biotinylated DNA Probe | Incorporation of 5-amino-dCTP followed by conjugation to biotin. | Detection with streptavidin conjugated to an enzyme or fluorophore. | Southern blotting, Northern blotting, affinity purification. |

Advanced Analytical Methodologies for Detection and Characterization of 5 Aminocytidine 5 Dihydrogen Phosphate

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating 5-Aminocytidine 5'-(dihydrogen phosphate) from complex biological matrices, which contain a multitude of structurally similar molecules. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful techniques widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Nucleotide Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleotides. For polar and negatively charged molecules like 5-Aminocytidine 5'-(dihydrogen phosphate), ion-pair reversed-phase (IP-RP) HPLC is a particularly effective method. bitesizebio.comnih.govnih.gov This technique allows for the simultaneous determination of various nucleotides, nucleosides, and their degradation products. nih.govoup.com

In IP-RP HPLC, a hydrophobic stationary phase (like C18) is used in conjunction with a mobile phase containing an ion-pairing agent, such as tetrabutylammonium. bitesizebio.comnih.gov This agent dynamically modifies the stationary phase, introducing a positive charge that facilitates the retention and separation of negatively charged analytes like nucleotide monophosphates based on both their hydrophobicity and charge. The separation can be optimized by adjusting parameters such as the pH of the mobile phase, the concentration of the ion-pairing agent, and the gradient of the organic solvent. bitesizebio.com For instance, nucleotide separation is typically effective at a pH between 6.0 and 8.0 to ensure the nucleotides carry a negative charge. bitesizebio.com

Table 1: Typical HPLC Parameters for Nucleotide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Supelcosil LC-18) nih.gov | Provides a hydrophobic stationary phase for separation. |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium dihydrogen phosphate) with an ion-pairing agent (e.g., Tetrabutylammonium hydrogen sulfate) bitesizebio.comnih.gov | Facilitates the retention of charged nucleotides. |

| Mobile Phase B | Acetonitrile or Methanol | Elutes the analytes from the column by increasing the organic content. |

| Detection | UV Absorbance at 254-280 nm researchgate.netthermofisher.com | Allows for the detection and quantification of nucleotides based on their aromatic rings. |

| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |

| pH | 6.0 - 8.0 bitesizebio.com | Ensures nucleotides are negatively charged for interaction with the ion-pairing agent. |

Capillary Electrophoresis (CE) for Complex Biological Mixtures

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample volumes (nanoliters) and providing rapid analysis times. nih.govnih.govnih.gov CE separates charged molecules based on their electrophoretic mobility in an electric field within a narrow capillary. wikipedia.orgwikipedia.org This technique is particularly well-suited for analyzing nucleotides in complex biological samples, such as single-cell extracts. nih.gov

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. nih.gov In CZE, separation is based on the charge-to-size ratio of the analytes. researchgate.net The selectivity can be finely tuned by altering the pH of the separation buffer, which in turn modifies the charge of the nucleotides. nih.gov For enhanced sensitivity, especially in dilute samples, online sample concentration techniques like large-volume sample stacking (LVSS) can be integrated into the CE method. nih.gov Coupling CE with mass spectrometry (CE-MS) further enhances its power by providing structural information alongside separation. nih.govwikipedia.orgmdpi.com

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the analysis of modified nucleotides due to its high sensitivity and ability to provide precise molecular weight and structural information. mdpi.comresearchgate.net When coupled with a separation technique like HPLC or CE (LC-MS or CE-MS), it allows for the unambiguous identification and quantification of compounds like 5-Aminocytidine 5'-(dihydrogen phosphate) in complex mixtures. wikipedia.orgnih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows intact nucleotide molecules to be transferred into the gas phase as ions, typically as deprotonated molecules [M-H]⁻ in negative ion mode or protonated molecules [M+H]⁺ in positive ion mode. researchgate.net

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The parent ion corresponding to 5-Aminocytidine 5'-(dihydrogen phosphate) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. Characteristic fragment ions for nucleotides include the loss of the phosphate (B84403) group and cleavage of the glycosidic bond, yielding ions corresponding to the nucleobase and the sugar moiety. mdpi.com This fragmentation data confirms the identity of the modification and its position on the nucleoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and dynamics of molecules in solution. wikipedia.org For 5-Aminocytidine 5'-(dihydrogen phosphate), NMR can provide detailed insights into its conformation, including the sugar pucker, the orientation around the glycosidic bond, and the structure of the phosphate group.

Multidimensional NMR experiments, including ¹H, ¹³C, ¹⁵N, and ³¹P NMR, are employed to resolve the complex spectra of nucleotides. wikipedia.orgumich.edu

¹H NMR provides information on the protons of the sugar and the base.

¹³C and ¹⁵N NMR , often requiring isotopic enrichment, help to resolve spectral overlap and provide information about the carbon and nitrogen skeletons. wikipedia.orgresearchgate.netnih.govjapsonline.com

³¹P NMR is particularly useful for probing the environment of the phosphate group and its interactions. umich.edu

Radiometric and Isotopic Labeling Studies for Metabolic Tracing

To understand the metabolic fate of 5-Aminocytidine 5'-(dihydrogen phosphate) within a biological system, radiometric and stable isotope labeling studies are employed. nih.gov This involves synthesizing the compound with one or more atoms replaced by their isotopic counterparts.

Radiometric Tracing: Radioisotopes such as ³H (tritium), ¹⁴C (carbon-14), or ³²P (phosphorus-32) are incorporated into the molecule. The radioactivity allows the compound and its metabolites to be tracked and quantified at very low concentrations in cells, tissues, or whole organisms. musechem.com After administration, samples can be analyzed over time using techniques like liquid scintillation counting or autoradiography to determine the distribution, uptake, and transformation of the labeled compound. nih.gov

Stable Isotope Labeling: Non-radioactive heavy isotopes like ²H (deuterium), ¹³C, or ¹⁵N are used as labels. nih.govmusechem.com The labeled compound is administered, and biological samples are subsequently analyzed by mass spectrometry or NMR spectroscopy. nih.gov The mass shift introduced by the heavy isotope allows for the clear differentiation of the compound and its metabolites from the endogenous, unlabeled pool. This technique is particularly powerful for elucidating metabolic pathways and quantifying metabolic flux without the need for radioactive materials. nih.gov For instance, a study on the cytidine (B196190) analog RX-3117 used labeled compounds to track its metabolism into nucleotide forms and its incorporation into RNA and DNA. nih.gov

Table 2: Isotopes Commonly Used in Metabolic Tracing

| Isotope | Type | Detection Method | Application |

|---|---|---|---|

| ³H (Tritium) | Radioactive | Liquid Scintillation, Autoradiography | Tracing hydrogen positions, general labeling. |

| ¹⁴C (Carbon-14) | Radioactive | Liquid Scintillation, Autoradiography | Tracing the carbon backbone of the molecule. musechem.com |

| ³²P (Phosphorus-32) | Radioactive | Liquid Scintillation, Autoradiography | Specifically labeling the phosphate group to track phosphorylation and nucleic acid incorporation. nih.gov |

| ²H (Deuterium) | Stable | Mass Spectrometry, NMR Spectroscopy | Probing specific metabolic reactions, kinetic isotope effect studies. nih.gov |

| ¹³C (Carbon-13) | Stable | Mass Spectrometry, NMR Spectroscopy | Flux analysis, tracing carbon flow through metabolic pathways. nih.gov |

| ¹⁵N (Nitrogen-15) | Stable | Mass Spectrometry, NMR Spectroscopy | Tracing the fate of the nitrogenous base. musechem.com |

Computational and Theoretical Studies of 5 Aminocytidine 5 Dihydrogen Phosphate

Molecular Docking and Dynamics Simulations with Enzyme Targets

Molecular docking and molecular dynamics (MD) simulations are pivotal in predicting how a ligand, such as 5-Aminocytidine 5'-(dihydrogen phosphate), will interact with a biological target, typically a protein. These methods help in understanding the binding affinity and the stability of the ligand-protein complex.

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. nih.gov The primary goals are to determine the most energetically favorable binding mode and to estimate the binding affinity, often expressed as a binding energy (ΔG) and an inhibition constant (Ki). nih.gov For 5-Aminocytidine 5'-(dihydrogen phosphate), potential enzyme targets could include various kinases, polymerases, or methyltransferases, given its structural similarity to endogenous nucleotides.

Docking studies would involve preparing the three-dimensional structures of both the ligand and the target enzyme. The process identifies potential binding sites on the enzyme and systematically evaluates different ligand conformations and orientations within these sites. nih.gov The results can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that stabilize the complex.

Illustrative Molecular Docking Results of 5-Aminocytidine 5'-(dihydrogen phosphate) with a Hypothetical Kinase Target:

| Parameter | Value | Interacting Residues |

| Binding Energy (ΔG) | -8.5 kcal/mol | ASP150, LYS72, SER15, GLY71 |

| Inhibition Constant (Ki) | 1.5 µM | - |

| Hydrogen Bonds | 5 | ASP150 (with amino group), LYS72 (with phosphate), SER15 (with ribose hydroxyl) |

| Electrostatic Interactions | 2 | LYS72 (with phosphate), ARG125 (with phosphate) |

Note: This data is illustrative and represents typical results from a molecular docking study.

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, offering insights into the flexibility of both the ligand and the protein, and the stability of their interactions. nih.gov

An MD simulation of 5-Aminocytidine 5'-(dihydrogen phosphate) bound to an enzyme would typically be run for several nanoseconds or even microseconds. The analysis of the simulation trajectory can reveal:

Conformational Changes: How the enzyme and ligand adapt to each other upon binding. nih.gov

Stability of Interactions: Whether the key interactions predicted by docking are maintained over time.

Solvent Effects: The role of water molecules in mediating the binding.

Key Findings from a Hypothetical MD Simulation:

| Metric | Observation | Implication |

| Root Mean Square Deviation (RMSD) | Stable RMSD for the ligand and binding site residues after an initial equilibration period. | The ligand remains stably bound in the predicted pose. |

| Hydrogen Bond Analysis | Key hydrogen bonds are present for >80% of the simulation time. | Strong and stable hydrogen bonding network contributes to binding affinity. |

| Water Bridging | Water molecules are observed to mediate interactions between the ligand and distant residues. | The solvent plays an active role in the binding event. |

Note: This data is illustrative and represents typical findings from a molecular dynamics simulation study.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and stability of a molecule. nih.govresearchgate.net These methods can be used to calculate a variety of molecular properties for 5-Aminocytidine 5'-(dihydrogen phosphate).

Reactivity:

The reactivity of a molecule can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. researchgate.net

For 5-Aminocytidine 5'-(dihydrogen phosphate), these calculations can help predict its susceptibility to nucleophilic or electrophilic attack, which is crucial for understanding its potential as an enzyme inhibitor or a prodrug that requires metabolic activation.

Illustrative Quantum Chemical Reactivity Descriptors for 5-Aminocytidine 5'-(dihydrogen phosphate):

| Parameter | Calculated Value (Hartrees) | Interpretation |

| HOMO Energy | -0.235 | Indicates the electron-donating capacity. |

| LUMO Energy | -0.045 | Indicates the electron-accepting capacity. |

| HOMO-LUMO Gap | 0.190 | Relates to the chemical reactivity and stability. |

Note: This data is illustrative and represents typical results from a quantum chemical calculation.

Stability:

Quantum chemical methods can also be used to assess the conformational stability of 5-Aminocytidine 5'-(dihydrogen phosphate). By calculating the energies of different possible conformations (e.g., different orientations of the amino group or the phosphate (B84403) chain), the most stable, lowest-energy structure can be identified. This is important for understanding its preferred shape in solution and in the active site of an enzyme.

Furthermore, these calculations can predict vibrational frequencies, which can be compared with experimental spectroscopic data (like FTIR and Raman) to validate the computed structure. nih.gov

Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. nih.gov Computational methods are instrumental in building predictive SAR models. For 5-Aminocytidine 5'-(dihydrogen phosphate), this would involve creating and evaluating a series of virtual analogs to identify which structural modifications are likely to enhance its desired biological activity.

The process typically involves:

Generating a Library of Analogs: Modifying the parent structure at different positions, for example, by substituting the amino group, altering the sugar moiety, or changing the phosphate chain.

Calculating Molecular Descriptors: For each analog, a range of physicochemical and structural properties (e.g., molecular weight, logP, polar surface area, electronic properties) are calculated.

Developing a QSAR Model: A quantitative structure-activity relationship (QSAR) model is then built by correlating these descriptors with experimentally determined (or computationally predicted) biological activity.

Illustrative SAR Table for Hypothetical Analogs of 5-Aminocytidine 5'-(dihydrogen phosphate):

| Analog | Modification | Predicted Activity (IC50, µM) | Key Descriptor Change |

| Parent Compound | 5-NH2 | 1.5 | - |

| Analog 1 | 5-OH | 5.2 | Increased polarity |

| Analog 2 | 5-CH3 | 10.8 | Increased lipophilicity |

| Analog 3 | N-methyl-5-amino | 0.8 | Altered H-bonding capacity |

| Analog 4 | 5-NH2, 2'-deoxy | 3.1 | Loss of 2'-OH H-bond donor |

Note: This data is illustrative and represents a typical output from a predictive SAR study.

These studies can guide the synthesis of new compounds with improved potency and selectivity, thereby accelerating the drug discovery process. nih.gov By systematically exploring the chemical space around 5-Aminocytidine 5'-(dihydrogen phosphate), computational models can prioritize the most promising candidates for further experimental investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.